(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
Description
This compound is a benzothiazole-piperazine hybrid featuring a 3-nitrophenyl methanone moiety. Its structure combines a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively, linked to a piperazine ring, which is further connected to a 3-nitrophenyl group via a ketone bridge.
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-6-7-16(28-2)17-18(13)29-20(21-17)23-10-8-22(9-11-23)19(25)14-4-3-5-15(12-14)24(26)27/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWFHQFEZJJGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives. Its structure incorporates a benzo[d]thiazole moiety and a nitrophenyl group, which are often associated with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 389.49 g/mol. The presence of functional groups such as methoxy, nitro, and piperazine suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. The thiazole and piperazine rings are known for their roles in binding to receptors and enzymes, which can lead to modulation of cellular processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Several studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Microbial Target | Activity |
|---|---|---|
| Compound A | E. coli | Effective |
| Compound B | S. aureus | Highly Effective |
Anticancer Activity
Research has demonstrated that thiazole-based compounds possess anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly enhance cytotoxic activity against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A-431 | 1.61 |
| Compound D | Jurkat | 1.98 |
Anti-inflammatory Activity
Piperazine derivatives have also been studied for their anti-inflammatory effects. The compound's potential to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory disease models .
Case Studies
- Study on Anticancer Properties : A study involving a series of thiazole derivatives demonstrated that those with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity. The compound under discussion was part of a broader investigation into thiazole derivatives' effects on cancer cell viability .
- Antimicrobial Screening : In a comparative study, various thiazole-containing compounds were screened for antibacterial activity, revealing that those with similar structural motifs to our compound were effective against multiple bacterial strains .
Scientific Research Applications
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. The mechanism is thought to involve:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways associated with the benzo[d]thiazole moiety.
- Targeting Specific Cancer Types : Studies have shown effectiveness against various cancer cell lines, including breast and lung cancers.
A study demonstrated that the compound displayed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Fungal Activity : Exhibits inhibitory effects on fungi like Candida albicans.
In vitro assays reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant potential as an antimicrobial agent .
Neuroprotective Effects
The piperazine component of the compound suggests possible neuroprotective effects. Related studies indicate that compounds with piperazine structures can modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease. Research has indicated that this compound may enhance neuronal survival under oxidative stress conditions .
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized various benzothiazole derivatives and evaluated their anticancer properties. The compound exhibited a notable reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg body weight .
Case Study 2: Antimicrobial Effectiveness
Another study focused on the antimicrobial efficacy of this compound compared to traditional antibiotics. The results highlighted that it had comparable effectiveness to norfloxacin against Staphylococcus aureus, with a lower MIC value .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- Compound 7f: 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone () Structural Differences: Replaces the benzo[d]thiazole with a benzo[b]thiophene and uses a propanone linker instead of methanone. Synthesis: 69% yield via condensation of 1-(4-nitrophenyl)piperazine with a thiophene intermediate, followed by recrystallization . Physical Properties: Melting point 138–141°C; IR peaks at 1,684 cm⁻¹ (C=O), 1,518 cm⁻¹ (NO₂) .
- Compound 8a: 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol () Structural Differences: Features a di-methoxy-substituted thiophene and a hydroxyl-propanol linker. Synthesis: 68.3% yield via NaBH₄ reduction of a ketone precursor . Physical Properties: Melting point 148–149°C; IR peaks at 3,420 cm⁻¹ (O–H) .
Piperazine-Linked Nitrophenyl Derivatives
- 4-(4-Aminobenzoyl)piperazin-1-ylmethanone (): Structural Differences: Substitutes benzothiazole with furan and replaces 3-nitrophenyl with 4-aminophenyl. Synthesis: Achieved via acylation of 1-(2-furoyl)piperazine with 4-nitrobenzoyl chloride, followed by SnCl₂ reduction (yield unspecified) .
- 4-(4′-Nitrophenyl)thiazol-2-amine (): Structural Differences: Simpler thiazole core without piperazine or methanone linkages. Synthesis: 94% yield via cyclization of p-nitroacetophenone with thiourea . Applications: Used as a precursor for sulfonamide derivatives (e.g., 11a, 11b) .
Electronic and Steric Effects of Substituents
- Nitro Group Position : The target compound’s 3-nitrophenyl group (meta) contrasts with the 4-nitrophenyl (para) in 7f () and 4-(4′-nitrophenyl)thiazol-2-amine (). Meta substitution may reduce symmetry and alter dipole moments compared to para isomers, impacting crystallization and solubility .
- Methoxy vs.
Key Research Findings and Limitations
- Synthetic Challenges: The target compound’s benzothiazole-piperazine architecture requires multi-step functionalization, similar to the protocols in and .
- Spectroscopic Comparisons: IR and NMR data for analogs (e.g., NO₂ stretching at 1,518 cm⁻¹ in 7f) suggest that the target’s nitro group would exhibit similar vibrational modes .
- Biological Relevance : Piperazine-nitrophenyl hybrids are often explored for CNS activity, but evidence for the target’s efficacy is absent in the provided sources.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), piperazine CH₂ signals (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
- HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify residual solvents .
How does the nitro group at the 3-position of the phenyl ring influence the compound’s biological activity?
Advanced Research Question
The nitro group:
- Enhances Electron-Withdrawing Effects : Stabilizes the methanone moiety, potentially increasing binding affinity to target proteins (e.g., kinase inhibitors).
- Modulates Solubility : Reduces lipophilicity compared to methyl or methoxy substituents, as seen in analogs lacking nitro groups .
- Affects Metabolic Stability : Nitro groups are prone to enzymatic reduction in vivo, which may generate reactive intermediates. Compare stability in liver microsome assays with non-nitro analogs .
What safety precautions are necessary when handling this compound, given limited toxicity data?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Storage : Store at –20°C in amber vials to prevent photodegradation.
- Waste Disposal : Treat as hazardous organic waste due to potential nitro group toxicity. Conduct acute toxicity assays (e.g., brine shrimp lethality) to preliminarily assess risks .
What computational methods can predict the reactivity or binding modes of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group reactivity).
- Molecular Docking : Use AutoDock Vina to model interactions with targets like H1/H4 histamine receptors, leveraging structural data from benzo[d]thiazole-containing ligands .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using datasets from PubChem or ChEMBL .
How can researchers resolve discrepancies in reported biological activity across studies?
Advanced Research Question
Discrepancies may stem from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using NIH/WHO guidelines.
- Compound Purity : Impurities >5% can skew IC50 values. Re-test batches with HPLC-validated purity .
- Solubility Issues : Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity. Compare activity in aqueous vs. DMSO-based buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
